

# Milciclib maleate safety profile existing therapies

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## Compound Focus: Milciclib Maleate

CAS No.: 802539-81-7

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## Profile of Milciclib Maleate at a Glance

Feature	Description
Generic Name	Milciclib Maleate [1]
Classification	Small molecule, kinase inhibitor [1] [2]
Primary Mechanism	Inhibits <b>Cyclin-dependent kinase 2 (CDK2)</b> ; also active against CDK1, CDK4, CDK5, and Tropomyosin receptor kinase A (TrkA) [1] [2]
Investigated Conditions	Malignant Thymoma, Thymic Carcinoma, Hepatocellular Carcinoma (HCC), Glioma, Non-Small Cell Lung Cancer (NSCLC) [1] [3] [2]
Highest Development Phase	Phase II (for liver cancer and malignant thymoma) [3] [2]
Reported Adverse Events	Nausea, asthenia (weakness), and neutropenia (low neutrophil count); profile described as "favourable" in one trial [2]

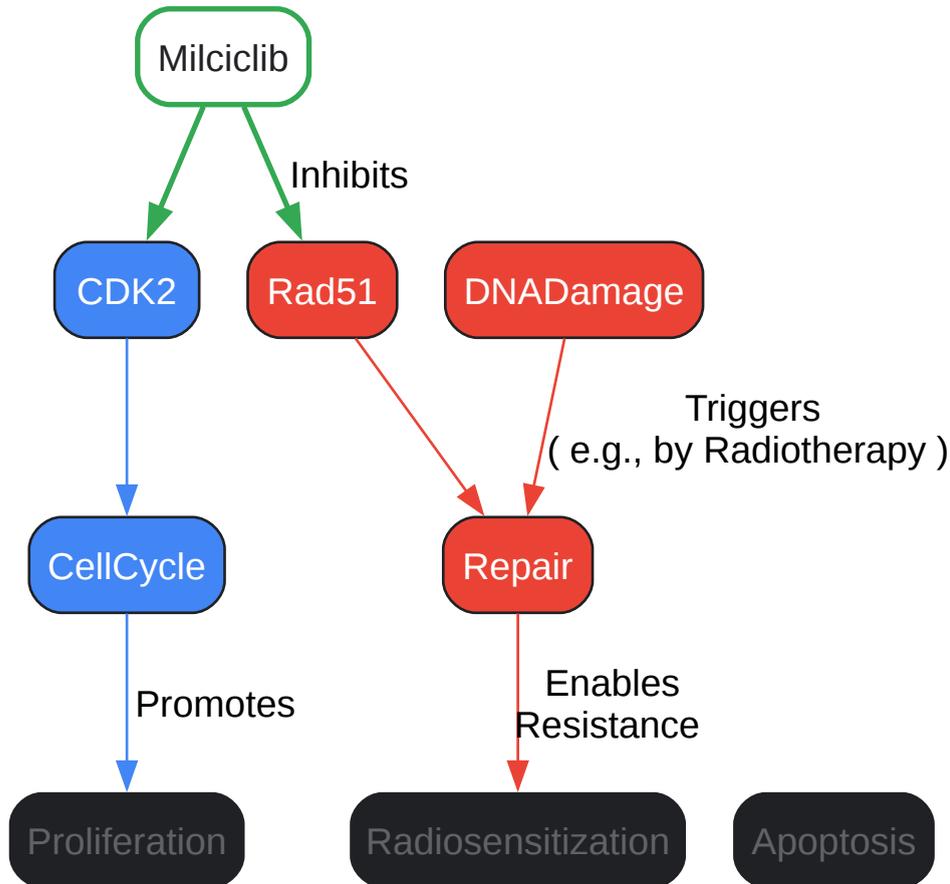
## Deeper Dive into Efficacy and Protocol

While direct comparative data is scarce, recent research sheds light on how Milciclib works and its potential utility.

- **Mechanism of Action and Therapeutic Rationale:** Milciclib is a multi-kinase inhibitor. Its primary target, CDK2, is a key regulator of the cell cycle, controlling the transition from the G1 to S phase where DNA replication occurs [4]. By inhibiting CDK2, Milciclib can arrest the cell cycle, disrupting the proliferation of cancer cells. Furthermore, a 2025 study highlighted that CDK2 inhibition also impairs DNA damage repair by inhibiting proteins like Rad51. This mechanism is crucial for overcoming resistance to radiotherapy, as it prevents cancer cells from fixing the DNA breaks caused by radiation [4].
- **Key Experimental Findings and Protocols:** A recent preclinical study investigated Milciclib's potential as a **radiosensitizer** in colorectal cancer (CRC) models [4].
  - **Objective:** To evaluate if Milciclib could enhance the sensitivity of CRC cells to irradiation and overcome radioresistance.
  - **Core Methodology:**
    - **Cell Lines:** Used human CRC cell lines (HCT116 and RKO) and their stable radioresistant derivatives (HCT116-RR, DLD-1-RR).
    - **Treatment:** Cells were treated with Milciclib alone or in combination with a single-dose irradiation (0-8 Gy).
    - **Assays:**
      - **Cell Viability (IC50):** Measured using a Cell Counting Kit-8 (CCK-8) assay after 72 hours of drug treatment.
      - **Clonogenic Survival:** After irradiation, cells were cultured for 2 weeks, then fixed and stained to count colonies and calculate the Sensitizer Enhancement Ratio (SER).
      - **Cell Cycle & Apoptosis Analysis:** Flow cytometry to assess changes in cell cycle distribution and induction of cell death.
  - **Key Results:**
    - The **IC50 values** for Milciclib were **0.275 µM for HCT-116** and **0.403 µM for RKO** cells [4].
    - Milciclib combined with irradiation showed a **SER above 1** in radioresistant cells, confirming a radiosensitizing effect [4].
    - The drug caused a **dose-dependent reduction of cells in the G2/M phase** and promoted apoptosis [4].

## Visualizing Milciclib's Dual Anticancer Mechanism

The following diagram illustrates the two primary ways Milciclib exerts its antitumor effects, based on the described research.



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**Diagram Title:** Milciclib's Dual Anticancer Mechanism

## Research Implications and Data Gaps

The available information suggests Milciclib has a distinct mechanism targeting cell cycle and DNA repair, with a manageable initial safety profile. Its potential as a radiosensitizer is a particularly promising area for future research [4]. However, for a comprehensive comparison guide, several data gaps currently exist:

- **Lack of Direct Comparative Data:** The search did not yield head-to-head clinical trials comparing Milciclib to standard-of-care therapies (e.g., other CDK4/6 inhibitors, sorafenib in HCC). Its relative performance and safety profile against these agents remain undefined.
- **Immature Safety Profile:** The reported safety data comes from limited early-phase trials. A full safety profile, including the frequency and severity of adverse events and long-term risks, requires larger Phase III studies.
- **Efficacy in Approved Indications:** Milciclib remains an investigational drug. Its definitive efficacy for any specific cancer type is not yet established.

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